1,4-Bis(2,2,2-trifluoroethoxy)benzene

Redox Flow Batteries Organic Redoxmers Electrochemistry

Procure 1,4-bis(2,2,2-trifluoroethoxy)benzene (≥98%) for critical pharma and energy-storage applications. This symmetrical intermediate is mandatory for correct 2,5-regiospecificity in flecainide acetate—non-fluorinated analogs produce inactive regioisomer mixtures. For redox flow battery R&D, its trifluoroethoxy groups deliver ~0.41 V redox potential increase and 4× cyclability improvement versus non-fluorinated dialkoxybenzenes. Source from manufacturers using the modern 4-fluoro-1-bromobenzene route to minimize TFE cost and waste.

Molecular Formula C10H8F6O2
Molecular Weight 274.16 g/mol
CAS No. 66300-61-6
Cat. No. B1331345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(2,2,2-trifluoroethoxy)benzene
CAS66300-61-6
Molecular FormulaC10H8F6O2
Molecular Weight274.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCC(F)(F)F)OCC(F)(F)F
InChIInChI=1S/C10H8F6O2/c11-9(12,13)5-17-7-1-2-8(4-3-7)18-6-10(14,15)16/h1-4H,5-6H2
InChIKeyZHUBFESHPMGIDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis(2,2,2-trifluoroethoxy)benzene (CAS 66300-61-6) for Chemical Procurement: A Comparative Technical Specification Guide


1,4-Bis(2,2,2-trifluoroethoxy)benzene (CAS: 66300-61-6) is a fluorinated aromatic ether with the molecular formula C10H8F6O2 and a molecular weight of 274.16 g/mol [1]. This compound, also known as 1,4-di(2,2,2-trifluoroethoxy)benzene, is characterized by the symmetrical substitution of a benzene ring with two 2,2,2-trifluoroethoxy groups at the 1 and 4 positions . Its high fluorine content (six fluorine atoms) confers unique physicochemical properties, including low surface energy and high thermal stability, distinguishing it from non-fluorinated dialkoxybenzene analogs . Commercially available with a purity of up to 99% , it is a white solid at room temperature with a melting point of 75-77°C .

Why Non-Fluorinated Analogs Cannot Replace 1,4-Bis(2,2,2-trifluoroethoxy)benzene in Critical Applications


Substituting 1,4-bis(2,2,2-trifluoroethoxy)benzene with a non-fluorinated analog, such as 1,4-diethoxybenzene or 1,4-dimethoxybenzene, fundamentally alters the outcome of downstream processes due to profound differences in electronic properties and reactivity. The trifluoroethoxy groups are strongly electron-withdrawing, which deactivates the aromatic ring toward electrophilic substitution and imparts a distinct, positive redox potential [1]. In contrast, non-fluorinated alkoxy groups are electron-donating, activating the ring and leading to a different, and typically lower, redox profile. Furthermore, the fluorinated groups provide steric bulk and unique solvation characteristics that are critical for the correct regiospecificity in multi-step pharmaceutical syntheses. For instance, in the synthesis of the antiarrhythmic drug flecainide, the use of the exact 1,4-bis(2,2,2-trifluoroethoxy)benzene intermediate is mandatory to achieve the required 2,5-substitution pattern and biological activity; non-fluorinated analogs would lead to different substitution patterns and inactive products [2]. The quantitative evidence below demonstrates precisely where this compound differentiates itself from its closest comparators.

Quantitative Differentiation of 1,4-Bis(2,2,2-trifluoroethoxy)benzene vs. Analogs: A Technical Evidence Guide


Fluorination Strategy for Redoxmer Engineering: Enhanced Potential and Cyclability vs. Non-Fluorinated Analog

The incorporation of the 2,5-bis(2,2,2-trifluoroethoxy)benzene core structure into a redoxmer molecule (ANL-C46) leads to simultaneous improvements in redox potential and stability compared to its non-fluorinated dialkoxybenzene analog [1]. This evidence, while on a derivative, demonstrates the critical electronic influence of the bis(trifluoroethoxy)benzene moiety that is not replicable by non-fluorinated analogs. The increased electron-withdrawing character of the trifluoroethoxy groups is the direct cause of these performance enhancements.

Redox Flow Batteries Organic Redoxmers Electrochemistry

Purity and Physical Form for Reproducible Synthesis: Comparison of Commercial Specifications

For a synthetic intermediate, the availability of high-purity material with well-defined physical characteristics is crucial for process reproducibility. 1,4-Bis(2,2,2-trifluoroethoxy)benzene is commercially offered with a high assay (99% purity) as a solid , which simplifies handling and metering compared to liquid alternatives like 1,4-diethoxybenzene . Its sharp melting point (75-77°C) serves as a simple but powerful quality control check that is not possible with low-melting or liquid analogs.

Chemical Procurement Organic Synthesis Quality Control

Improved Synthesis Efficiency: Avoiding Excess Trifluoroethanol in the Alkylation Step

In the synthesis of flecainide, the traditional route to the 1,4-bis(2,2,2-trifluoroethoxy)benzene intermediate from 1,4-dibromobenzene is inefficient, requiring a large excess (8 equivalents) of the costly reagent 2,2,2-trifluoroethanol (TFE) [1]. A more modern process, which uses 4-fluoro-1-bromobenzene as a starting material, achieves the same transformation with significantly higher efficiency and lower TFE consumption [2]. This difference in synthetic route is a critical point for procurement, as it directly impacts the cost and sustainability of the final product. Sourcing material made via the more efficient route can represent a substantial cost advantage.

Process Chemistry Green Chemistry Cost Reduction

Ensuring Regiospecificity in Flecainide Synthesis: Critical Role of Symmetrical Substitution

The synthesis of the active pharmaceutical ingredient (API) flecainide relies on a specific 2,5-substitution pattern on the benzene ring, which is achieved by acetylating the symmetrical 1,4-bis(2,2,2-trifluoroethoxy)benzene intermediate [1]. This reaction exclusively yields 2,5-bis(2,2,2-trifluoroethoxy)acetophenone, which is then further elaborated [2]. The use of an asymmetrical analog, such as a monosubstituted derivative (e.g., 1-bromo-4-(2,2,2-trifluoroethoxy)benzene) [3], would introduce regioisomeric impurities that are difficult to remove and compromise the purity and efficacy of the final drug substance. The symmetrical 1,4-disubstitution pattern of the target compound is therefore not just a structural feature, but a functional requirement for correct downstream chemistry.

Pharmaceutical Intermediates Regioselectivity API Synthesis

Verified Application Scenarios for 1,4-Bis(2,2,2-trifluoroethoxy)benzene


Scaffold for High-Potential, Long-Cycling Organic Redoxmers in Non-Aqueous Flow Batteries

Researchers developing next-generation redox flow batteries should procure this compound as a starting point for synthesizing high-potential redoxmers. Evidence shows that incorporating the 2,5-bis(2,2,2-trifluoroethoxy)benzene core (derived from the 1,4-intermediate) into a molecular scaffold results in a redox potential increase of ∼0.41 V and a 4-fold improvement in cyclability compared to non-fluorinated analogs [1]. This performance is attributed directly to the strong electron-withdrawing effect of the trifluoroethoxy groups. This compound is the necessary foundation for accessing this class of advanced materials.

Essential Intermediate in the Manufacture of the Antiarrhythmic Agent Flecainide

For pharmaceutical process chemists and manufacturers of flecainide acetate, 1,4-bis(2,2,2-trifluoroethoxy)benzene is an indispensable intermediate. Its symmetrical 1,4-substitution is critical for directing the subsequent acetylation reaction to exclusively yield the required 2,5-disubstituted regioisomer [2]. Substitution with a non-fluorinated or asymmetrical analog would lead to complex mixtures of unwanted regioisomers, requiring impractical and costly purification. Procurement of high-purity (99%) material is essential to ensure the quality and yield of the final API .

Synthetic Building Block for Deactivated, Fluorinated Aromatic Systems

Medicinal and synthetic chemists seeking to build complex molecules with electron-deficient aromatic rings should consider this compound. The strong electron-withdrawing nature of the two trifluoroethoxy groups deactivates the benzene ring toward electrophilic aromatic substitution . This property can be exploited to direct reactions or protect the ring during other transformations. While 1,4-diethoxybenzene would activate the ring, this fluorinated analog provides a unique and orthogonal reactivity profile, making it a valuable tool for designing synthetic routes that are not possible with standard dialkoxybenzenes.

Procurement of a Cost-Effective Intermediate via Modern, Atom-Economical Synthesis

Procurement managers and sourcing specialists should prioritize sourcing this compound from manufacturers utilizing the more efficient 4-fluoro-1-bromobenzene route. Traditional synthesis from 1,4-dibromobenzene is wasteful, consuming 8 equivalents of the costly reagent 2,2,2-trifluoroethanol (TFE) [3]. The modern route achieves the same transformation with near-stoichiometric amounts of TFE, resulting in significantly lower raw material costs and reduced waste disposal burden. This represents a verifiable and substantial advantage in the total cost of ownership for this compound.

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